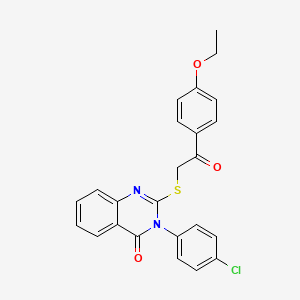
3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinazolinones have attracted attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: , often referred to as , belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with a chlorophenyl group, an ethoxyphenyl group, and a thioether linkage.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile intermediate for the synthesis of novel derivatives with tailored properties.
Biology: It exhibits promising antiproliferative activity against cancer cells, making it a potential lead compound for drug development.
Medicine: Researchers explore its role in targeted therapies, especially in oncology.
Industry: It finds applications in agrochemicals, dyes, and materials science.
Mechanism of Action
- Compound X’s mechanism involves interactions with specific molecular targets:
Kinases: It inhibits kinases involved in cell signaling pathways.
DNA Topoisomerases: It interferes with DNA replication and repair.
Apoptosis Pathways: It induces apoptosis in cancer cells.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
CAS No. |
763114-85-8 |
|---|---|
Molecular Formula |
C24H19ClN2O3S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-19-13-7-16(8-14-19)22(28)15-31-24-26-21-6-4-3-5-20(21)23(29)27(24)18-11-9-17(25)10-12-18/h3-14H,2,15H2,1H3 |
InChI Key |
RGVPOZSDSOBUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



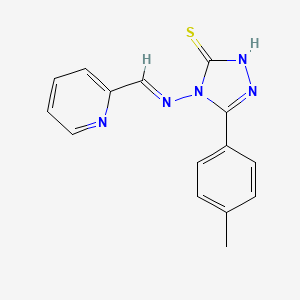
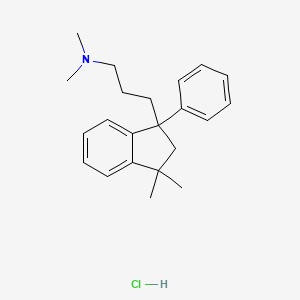
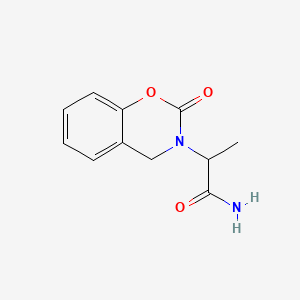
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

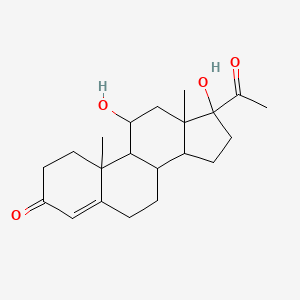
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
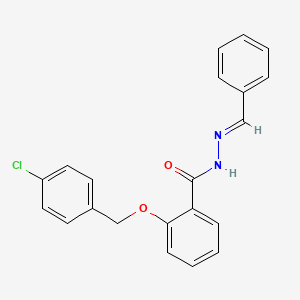

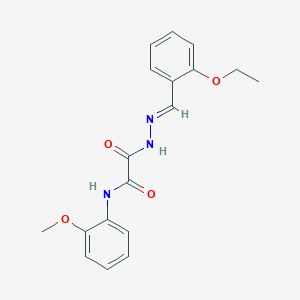
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)


